molecular formula C13H14BrNS B8461023 2-Naphthylmethyl ethanimidothioate hydrobromide CAS No. 180002-24-8

2-Naphthylmethyl ethanimidothioate hydrobromide

Cat. No. B8461023
M. Wt: 296.23 g/mol
InChI Key: UQAHJGLYLURAAT-UHFFFAOYSA-N
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Patent
US06974870B2

Procedure details

Thioacetamide (326.0 mg, 4.339 mmol) and 2-bromomethyl-naphthalene (959.0 mg, 4.337 mmol) were placed in a 50 mL round-bottom flask. 20 mL of CHCl3 were added and the mixure was refluxed for 3 h at which time a white precipitate formed. The mixture was cooled and the precipitate collected. The precipitate was washed with 20 mL of CH2Cl2 and placed under vacuum for drying to give 1.01 g of thioacetimidic acid naphthalen-2-ylmethyl ester hydrobromide salt as a fine white powder.
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
959 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[S:3])[CH3:2].[Br:5][CH2:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1>C(Cl)(Cl)Cl>[BrH:5].[CH:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[CH:16][C:7]=1[CH2:6][S:3][C:1](=[NH:4])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
326 mg
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
959 mg
Type
reactant
Smiles
BrCC1=CC2=CC=CC=C2C=C1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixure was refluxed for 3 h at which time a white precipitate
Duration
3 h
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the precipitate collected
WASH
Type
WASH
Details
The precipitate was washed with 20 mL of CH2Cl2
CUSTOM
Type
CUSTOM
Details
for drying

Outcomes

Product
Name
Type
product
Smiles
Br.C1=C(C=CC2=CC=CC=C12)CSC(C)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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